molecular formula C25H23ClN3O2- B1681542 [4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone CAS No. 133330-43-5

[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone

Cat. No.: B1681542
CAS No.: 133330-43-5
M. Wt: 432.9 g/mol
InChI Key: IJTLWVCXERQDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SCH 44643 is a small molecule drug developed by Merck Sharp & Dohme Corp. It functions as an antagonist of both the platelet-activating factor receptor and the histamine H1 receptor. This compound has been primarily investigated for its potential therapeutic applications in treating allergic disorders and asthma .

Preparation Methods

Chemical Reactions Analysis

SCH 44643 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

SCH 44643 exerts its effects by binding to and blocking the platelet-activating factor receptor and the histamine H1 receptor. This prevents the activation of these receptors, thereby inhibiting the biological responses mediated by platelet-activating factor and histamine. The molecular targets and pathways involved include the inhibition of inflammatory responses and the reduction of allergic symptoms .

Comparison with Similar Compounds

SCH 44643 is unique in its dual antagonistic activity against both the platelet-activating factor receptor and the histamine H1 receptor. Similar compounds include:

    Ketotifen: A histamine H1 receptor antagonist used to treat allergic conditions.

    Rupatadine: A dual antagonist of the histamine H1 receptor and platelet-activating factor receptor.

    Loratadine: A selective histamine H1 receptor antagonist used to treat allergic rhinitis and urticaria.

SCH 44643 stands out due to its combined activity against both receptors, making it a promising candidate for treating conditions involving both platelet-activating factor and histamine .

Properties

CAS No.

133330-43-5

Molecular Formula

C25H23ClN3O2-

Molecular Weight

432.9 g/mol

IUPAC Name

[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone

InChI

InChI=1S/C25H23ClN3O2/c26-21-5-6-22-20(16-21)4-3-18-2-1-11-27-24(18)23(22)17-7-12-28(13-8-17)25(30)19-9-14-29(31)15-10-19/h1-2,5-6,9-11,14,16H,3-4,7-8,12-13,15H2/q-1

InChI Key

IJTLWVCXERQDJL-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)C4=CCN(C=C4)[O-])C5=C1C=CC=N5

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)C4=CCN(C=C4)[O-])C5=C1C=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sch 44643;  Sch44643;  Sch-44643.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone
Reactant of Route 3
[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone
Reactant of Route 6
[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.